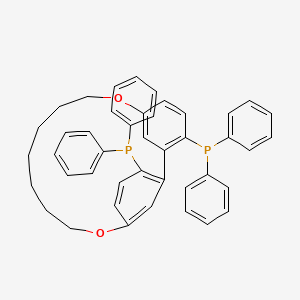

(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl

Description

(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl is a chiral diphosphine ligand featuring a biphenyl backbone substituted at the 5,5' positions with heptamethylenedioxy groups (–O–(CH₂)₇–O–) and diphenylphosphine (–PPh₂) groups at the 2,2' positions. The heptamethylenedioxy substituents introduce steric bulk and electronic modulation, while the biphenyl backbone and chiral R-configuration enable enantioselective catalysis.

Propriétés

Formule moléculaire |

C43H40O2P2 |

|---|---|

Poids moléculaire |

650.7 g/mol |

Nom IUPAC |

(19-diphenylphosphanyl-7,15-dioxatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-3-yl)-diphenylphosphane |

InChI |

InChI=1S/C43H40O2P2/c1-2-16-30-44-34-26-28-42(46(36-18-8-4-9-19-36)37-20-10-5-11-21-37)40(32-34)41-33-35(45-31-17-3-1)27-29-43(41)47(38-22-12-6-13-23-38)39-24-14-7-15-25-39/h4-15,18-29,32-33H,1-3,16-17,30-31H2 |

Clé InChI |

BYQRJXIQKRWCLV-UHFFFAOYSA-N |

SMILES canonique |

C1CCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic methodologies that ensure high yield and purity. Techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions are employed to produce biphenyl derivatives on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into secondary phosphines.

Substitution: Electrophilic substitution reactions are common, similar to those observed in benzene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, halogenophosphines, and organometallic catalysts. Reaction conditions often involve refluxing in solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various phosphine ligands and biphenyl derivatives, which are used in further synthetic applications .

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is used as a ligand in transition metal catalysis. It plays a crucial role in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine

The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals. It is used in the production of drugs that require high enantioselectivity .

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to form stable complexes with metals makes it useful in various catalytic processes .

Mécanisme D'action

The mechanism of action of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl involves its ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances reaction selectivity and efficiency .

Comparaison Avec Des Composés Similaires

Structural and Electronic Variations

The table below summarizes key ligands and their substituent effects:

Key Comparison Parameters

Steric Effects

- However, it may create a larger cavity for metal coordination than shorter chains (e.g., Cl-MeO-BIPHEP’s dichloro/methoxy groups) .

- Phosphine Groups : Diphenylphosphine (–PPh₂) offers moderate steric bulk compared to dicyclohexylphosphine (SPhos) or bis(3,5-dimethylphenyl)phosphine (Xyl-P-Phos), which are bulkier and more electron-rich .

Electronic Effects

- Methylenedioxy vs. Halogen/Methoxy : The heptamethylenedioxy groups are electron-donating, similar to methoxy in Cl-MeO-BIPHEP, but lack the electron-withdrawing effects of Cl substituents. This may enhance metal-ligand electron density compared to Cl-containing analogs .

Enantioselectivity

- Chiral Configuration : The R-configuration in the target ligand may mirror the behavior of (R)-Cl-MeO-BIPHEP, which produces mixed E/Z products, whereas the S-configuration in Cl-MeO-BIPHEP drives exclusive Z-product formation .

- Substituent Position: 5,5'-substitution (vs. 6,6' in SPhos) alters the spatial arrangement of donor groups, influencing enantioselectivity in asymmetric reactions .

Catalytic Performance in Cross-Couplings

- SegPhos (L3) : Promotes conjugate addition in Suzuki-Miyaura reactions but lacks enantioconvergence in acyclic systems .

- Cl-MeO-BIPHEP : Delivers high e.e. values (up to 98%) for Z-products in asymmetric cross-couplings, demonstrating the critical role of substituent electronic tuning .

Industrial Relevance

- Ligands like SPhos and Cl-MeO-BIPHEP are commercially available (e.g., Sigma-Aldrich, Aladdin) and patented for hydroformylation and cross-coupling applications . The target ligand’s synthetic accessibility and tunable chain length could make it viable for scalable enantioselective processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.